

Microbial synthesis of nepetalactone using yeast (Saccharomyces cerevisiae)

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalactone, the primary active ingredient in catnip, is a monoterpene with significant potential as a natural insect repellent, exhibiting higher efficacy than some commercial repellents.[1][2][3][4] Traditional extraction from plants is limited by low yields and variability.[1] Microbial synthesis using engineered Saccharomyces cerevisiae offers a sustainable and scalable alternative for the production of **nepetalactone**. This document provides detailed application notes and protocols for the synthesis of **nepetalactone** in yeast, covering metabolic pathway engineering, yeast transformation, cultivation, and product extraction and analysis.

Metabolic Pathway Engineering for Nepetalactone Synthesis

The synthesis of **nepetalactone** in S. cerevisiae can be achieved through two primary strategies: de novo synthesis from simple sugars or semi-biosynthesis (bioconversion) from a supplied precursor like 8-hydroxygeraniol.



De Novo Synthesis Pathway

The de novo production of **nepetalactone** requires the introduction of a multi-gene pathway to convert the native yeast mevalonate (MEV) pathway intermediates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), into **nepetalactone**. This involves the expression of eight exogenous genes. A critical bottleneck in this pathway is the activity of geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. Overcoming this limitation often involves screening different G8H and cytochrome P450 reductase (CPR) variants, as well as increasing the gene copy number of G8H.

Key enzymatic steps in the engineered pathway include:

- Geranyl pyrophosphate (GPP) synthesis: Condensation of IPP and DMAPP.
- Geraniol formation: Conversion of GPP to geraniol by geraniol synthase (GES).
- Hydroxylation: Conversion of geraniol to 8-hydroxygeraniol by geraniol-8-hydroxylase (G8H) and its CPR partner.
- Oxidation and Cyclization: A multi-step process involving 8-hydroxygeraniol oxidase (8HGO), iridoid synthase (ISY), and nepetalactol-related short-chain reductases (NEPS) to form nepetalactol.
- Final Oxidation: Conversion of nepetalactol to nepetalactone by NEPS1.

To improve the efficiency of the pathway and prevent the formation of unwanted byproducts, native yeast enzymes that consume monoterpene intermediates, such as the old yellow enzymes, can be deleted.



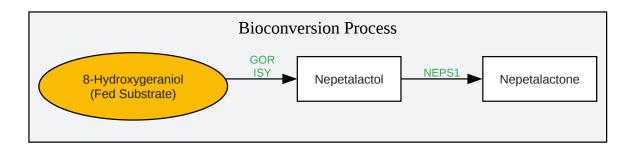
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Figure 1. Engineered *de novo* biosynthetic pathway for **nepetalactone** in *S. cerevisiae*.

Semi-Biosynthesis (Bioconversion) Pathway

This approach utilizes a yeast strain engineered to convert a supplied precursor, such as 8-hydroxygeraniol, into **nepetalactone**. This simplifies the engineered pathway by bypassing the initial steps of monoterpene biosynthesis. The required enzymes for this bioconversion are geraniol oxidoreductase (GOR), iridoid synthase (ISY), and NEPS1.



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Figure 2. Semi-biosynthetic pathway for **nepetalactone** production in *S. cerevisiae*.

Quantitative Data Summary

The following tables summarize the reported titers of **nepetalactone** and its precursors in engineered S. cerevisiae.

Table 1: De Novo Synthesis of **Nepetalactone** and Intermediates



Strain Engineering Strategy	Product	Titer	Reference
Introduction of 8 exogenous genes, deletion of native old yellow enzymes	Nepetalactone	3.10 mg/L/OD600	
Fitness between G8H and CPR, ER engineering, NADPH supply enhancement	8-Hydroxygeraniol	158.1 mg/L	
Deletion of ADH6 and ARI1	8-Hydroxygeraniol	238.9 mg/L (shake flask)	-
Fed-batch fermentation with carbon restriction	8-Hydroxygeraniol	>1.0 g/L	-

Table 2: Semi-Biosynthesis (Bioconversion) of **Nepetalactone**

Optimization Strategy	Product	Titer	Reference
Initial strain with NEPS1	Nepetalactone	26 mg/L	
Factorial design and response surface methodology optimization	Nepetalactone	153 mg/L	

Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.



Materials:

- Yeast strain
- YPD or appropriate selective medium
- Sterile water
- 1 M Lithium Acetate (LiAc), pH 7.5
- 50% Polyethylene Glycol (PEG), MW 3350
- Plasmid DNA
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- Selective agar plates

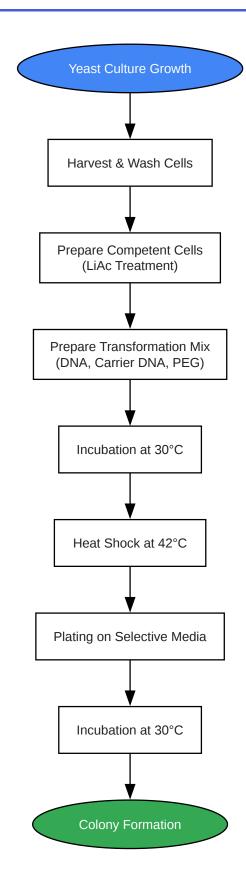
Procedure:

- Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2-0.3.
- Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6.
- Harvest the cells by centrifugation at 3000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
- Pellet the cells and resuspend in 400 μL of 100 mM LiAc.
- For each transformation, mix the following in a microfuge tube in order:
 - Plasmid DNA (0.1-1 μg)



- Boiled and chilled single-stranded carrier DNA (50 μg)
- Competent yeast cells (50 μL)
- $\circ\,$ Freshly prepared PEG-TE-LiAc solution (600 μL of 40% PEG in 10 mM Tris-HCl, 1 mM EDTA, 0.1 M LiAc).
- Vortex the mixture and incubate at 30°C for 30 minutes with shaking.
- Heat shock the cells at 42°C for 15 minutes.
- Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200-1000 μL of sterile water.
- Plate the cell suspension onto appropriate selective agar plates.
- Incubate the plates at 30°C for 2-4 days until colonies appear.





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Figure 3. Workflow for yeast transformation.



Protocol 2: Yeast Cultivation and Induction for Nepetalactone Production

Materials:

- Engineered yeast strain
- Appropriate synthetic defined (SD) medium with necessary supplements and selection agents
- Galactose (for GAL promoter induction, if used)
- Dodecane or other organic solvent for in-situ extraction (optional)

Procedure:

- Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate a larger volume of production medium to an initial OD600 of ~0.1.
- Grow the culture at 30°C with shaking.
- If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose to a final concentration of 2%) when the culture reaches the mid-log phase (OD600 of ~0.8-1.0).
- If performing in-situ extraction, add an organic solvent overlay (e.g., 10% v/v dodecane) at the time of induction or at the beginning of the cultivation.
- Continue cultivation for 48-96 hours.
- Collect samples periodically to monitor cell growth (OD600) and product formation.

Protocol 3: Extraction and Quantification of Nepetalactone

Materials:



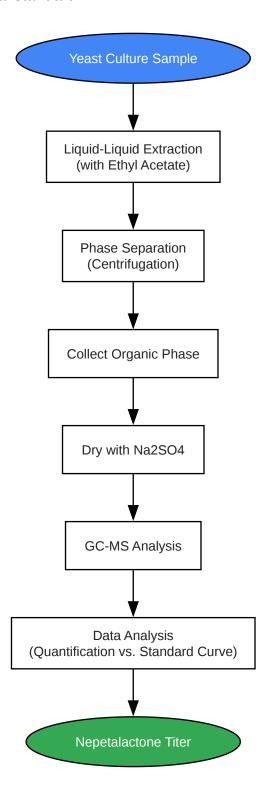
- Yeast culture
- Ethyl acetate or other suitable organic solvent
- Internal standard (e.g., camphor)
- Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Extraction:
 - Take a known volume of the yeast culture (e.g., 1 mL). If an organic overlay was used,
 collect the overlay.
 - If no overlay was used, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate to the culture broth.
 - Vortex vigorously for 1-2 minutes.
 - Separate the organic phase by centrifugation (e.g., 5000 x g for 5 minutes).
 - Transfer the organic phase to a new tube.
 - Dry the organic extract over anhydrous sodium sulfate.
- Quantification by GC-MS:
 - Prepare a standard curve of **nepetalactone** in the same solvent.
 - Add a known concentration of an internal standard to both the samples and the standards.
 - Analyze the samples by GC-MS. A typical GC program would involve an initial temperature of 60°C, followed by a ramp to 250°C.
 - Identify the nepetalactone peak based on its retention time and mass spectrum.



 Quantify the amount of **nepetalactone** by comparing the peak area to the standard curve, normalized to the internal standard.



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Figure 4. Workflow for **nepetalactone** extraction and quantification.



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